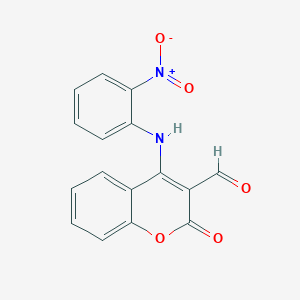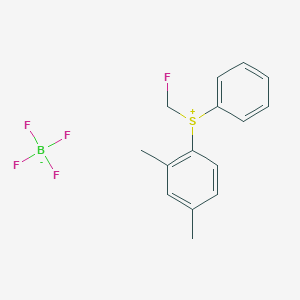![molecular formula C16H8N2O4 B8142977 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one](/img/structure/B8142977.png)
9-Nitro-6h-chromeno[4,3-b]quinolin-6-one
Overview
Description
9-Nitro-6h-chromeno[4,3-b]quinolin-6-one is a heterocyclic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, which includes a fused chromene and quinoline ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one can be achieved through several methods. One common approach involves the Friedländer reaction, which is a condensation reaction between 4-hydroxycoumarins and 2-aminobenzyl alcohols in the presence of acetic acid as a solvent and oxygen as an oxidant . This method is advantageous due to its transition-metal-free and aerobic conditions, which make it environmentally friendly.
Another method involves the use of molecular iodine as a catalyst in a one-pot synthesis under microwave irradiation. This approach allows for the regioselective synthesis of chromenoquinolinone derivatives in excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the yield and selectivity of the desired product . These methods are designed to minimize the use of toxic reagents and by-products, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-chromenoquinolines.
Substitution: Electrophilic substitution reactions can occur at the nitro group or other positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and acetic acid.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chromenoquinolines, which can have different functional groups such as amino, halogen, or alkyl groups.
Scientific Research Applications
9-Nitro-6h-chromeno[4,3-b]quinolin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand for specific receptors, such as estrogen receptors, and modulate their activity . Additionally, it can induce apoptosis in cancer cells by affecting mitochondrial pathways and other cellular processes.
Comparison with Similar Compounds
6H-chromeno[4,3-b]quinolin-6-ones: These compounds share a similar core structure but may have different substituents, such as alkyl, methoxy, or halogen groups.
Amino-chromenoquinolines: These derivatives have an amino group instead of a nitro group, which can alter their biological activity and chemical reactivity.
Uniqueness: 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one is unique due to its nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new materials and bioactive molecules.
Properties
IUPAC Name |
9-nitrochromeno[4,3-b]quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-16-12-8-9-7-10(18(20)21)5-6-13(9)17-15(12)11-3-1-2-4-14(11)22-16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALCPZRGWBBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


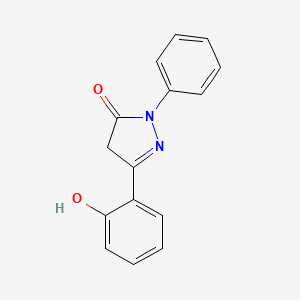
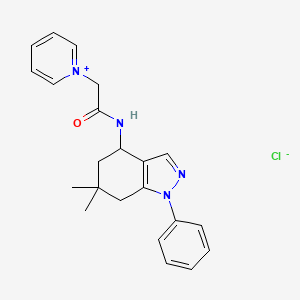
![15-[3,5-Bis(trifluoromethyl)phenyl]-17-methyl-6-(trifluoromethyl)-9,15,16-triaza-2-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142905.png)
![[15-[3,5-Bis(trifluoromethyl)phenyl]-17-methyl-9,15,16-triaza-2-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaen-5-yl]-phenylmethanone;chloride](/img/structure/B8142910.png)
![[15-(2,4-Difluorophenyl)-17-methyl-9,15,16-triaza-2-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaen-5-yl]-phenylmethanone;chloride](/img/structure/B8142916.png)
![15-(2,4-Difluorophenyl)-17-methyl-6-(trifluoromethyl)-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142924.png)
![16-Methyl-14-pyridin-2-yl-2,5,6,14,15-pentaza-8-azoniatetracyclo[8.7.0.03,7.013,17]heptadeca-3(7),13(17),15-trien-4-one;chloride](/img/structure/B8142955.png)
![17-Methyl-6-nitro-15-pyridin-2-yl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142963.png)
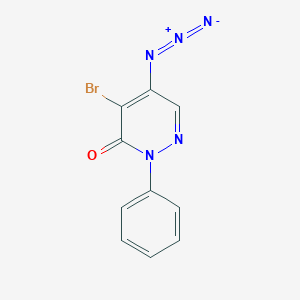
![11-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142982.png)
![4-chloro-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142987.png)
![2-(4-Nitrophenyl)chromeno[4,3-c]pyrazol-4-one](/img/structure/B8142991.png)
